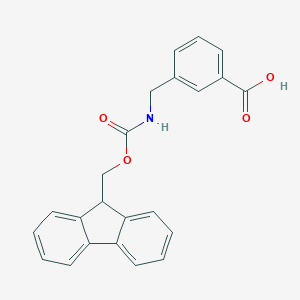

fmoc-3-amb-oh

Description

Significance as a Versatile Chemical Building Block for Complex Architectures

Fmoc-3-aminomethylbenzoic acid is recognized as a versatile chemical building block, a classification that underscores its utility in constructing intricate and functionally diverse molecules. clearsynth.comchemimpex.comcymitquimica.com Its rigid benzoic acid core provides a defined spatial orientation for attached substituents, making it an ideal scaffold for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability or bioavailability. researchgate.net

The compound's structure is particularly advantageous for applications in combinatorial chemistry and the synthesis of molecular libraries. researchgate.net Researchers have utilized Fmoc-3-aminomethylbenzoic acid in the solid-phase synthesis of complex branched pseudopeptides. researchgate.net Furthermore, its incorporation into macrocyclic structures has been explored in drug development research. unive.it Macrocycles, which are large ring-like molecules, are of interest in pharmaceutical development for their potential to bind to challenging biological targets. unive.it The defined geometry and synthetic accessibility of Fmoc-3-aminomethylbenzoic acid make it a valuable component for generating diverse libraries of such complex molecules. unive.it

Fundamental Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Selective Amine Functionalization

The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for amines, and its presence is central to the utility of Fmoc-3-aminomethylbenzoic acid in controlled chemical synthesis. ontosight.aiyoutube.com In multi-step syntheses, particularly solid-phase peptide synthesis (SPPS), it is crucial to prevent the highly reactive amino group from undergoing unwanted side reactions. The Fmoc group serves this purpose by "blocking" the amine, rendering it unreactive while other chemical transformations are carried out on different parts of the molecule. youtube.com

A key feature of the Fmoc group is its lability under basic conditions. wikipedia.org It is stable in acidic environments but can be readily and selectively removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgtotal-synthesis.comlookchem.com This orthogonality is critical in SPPS, as it allows for the deprotection of the N-terminal amine without disturbing acid-sensitive linkers that attach the growing peptide chain to the solid support resin. wikipedia.org

The process of Fmoc removal generates a dibenzofulvene byproduct, which has a strong ultraviolet (UV) absorbance. youtube.comwikipedia.org This property can be exploited to monitor the progress of the deprotection reaction in real-time, which is a significant advantage for automated peptide synthesis. youtube.com The combination of mild cleavage conditions, stability to acid, and ease of monitoring makes the Fmoc group a preferred choice for the precise, stepwise assembly of peptide chains and other complex organic molecules. youtube.comtotal-synthesis.com

Conceptual Framework for its Application in Contemporary Chemical Disciplines

The unique structural attributes of Fmoc-3-aminomethylbenzoic acid position it as a valuable tool across several modern chemical disciplines. Its application framework is built upon its function as a non-natural amino acid derivative that can be seamlessly integrated into established synthetic protocols, such as SPPS, to create novel molecules with tailored properties. chemimpex.comlookchem.com

Key Application Areas:

Peptide Synthesis and Drug Development: The compound serves as a building block in the synthesis of peptide-based drugs. chemimpex.com By incorporating this rigid linker, chemists can design peptides with enhanced structural stability and potentially improved bioavailability, which are crucial attributes for therapeutic agents. chemimpex.com It is also used to create peptidomimetics and pseudopeptides, which are important classes of molecules in pharmaceutical research. researchgate.net

Proteomics Research: As a specialized amino acid, it finds use in proteomics, the large-scale study of proteins. ottokemi.com It can be incorporated into synthetic peptides used as standards or probes in proteomic experiments.

Materials Science and Combinatorial Chemistry: The molecule acts as a scaffold for creating libraries of compounds for high-throughput screening. researchgate.net Its defined structure allows for the systematic variation of appended chemical groups, facilitating the discovery of molecules with desired binding properties for biological targets or specific material characteristics. researchgate.net Its use in the synthesis of diverse macrocycle libraries for screening against new targets is a prime example of its application in this area. unive.it

Pharmaceutical Intermediates: Beyond direct incorporation into final products, Fmoc-3-aminomethylbenzoic acid is also utilized as an intermediate in the multi-step synthesis of various bioactive compounds and pharmaceuticals. chemimpex.comchemdad.com

Structure

3D Structure

Properties

CAS No. |

155369-11-2 |

|---|---|

Molecular Formula |

C23H19NO4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26) |

InChI Key |

ANHGQHVOYUYGOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 3 Aminomethylbenzoic Acid and Its Derivatives

Strategies for the Preparation of Fmoc-3-Aminomethylbenzoic Acid Precursors

The synthesis of Fmoc-3-Amb-OH begins with the preparation of its precursor, 3-aminomethylbenzoic acid. Various synthetic routes have been established, often starting from readily available benzoic acid or toluene (B28343) derivatives. A crucial step following the synthesis of the precursor is the selective protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is vital for its application in stepwise solid-phase synthesis.

Common methods for the preparation of 3-aminomethylbenzoic acid include the reduction of a corresponding nitro derivative or the hydrolysis and reduction of a nitrile. For instance, a common pathway involves the nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine. Another approach starts with p-cyanobenzylchloride, which undergoes hydrolysis to form an intermediate, p-chloromethylbenzoic acid, followed by an ammonization reaction catalyzed by urotropine to yield aminomethylbenzoic acid. google.com The final protection step is typically achieved by reacting 3-aminomethylbenzoic acid with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Table 1: Selected Synthesis Methods for Aminomethylbenzoic Acid Precursors

| Starting Material | Key Intermediates/Reagents | Final Product | Reference |

| p-Nitrotoluene | KMnO₄ (oxidation), Fe/HCl (reduction) | p-Aminomethylbenzoic acid | google.com |

| p-Cyanobenzylchloride | Acid (hydrolysis), Urotropine/Ammonia (amination) | p-Aminomethylbenzoic acid | google.com |

| 3-Nitryl-2-methyl benzoic acid | Liquid phase catalytic hydrogenation | 3-Amino-2-methyl benzoic acid | |

| m-Xylene | Chlorination, Catalytic Oxidation, Ammoniation | 3-Methyl-2-aminobenzoic acid | google.com |

| α-Phthalimido-o-toluic acid | Hydrazine (B178648) (deprotection) | 2-(Aminomethyl)benzoic acid |

Direct Synthesis Approaches Utilizing Organometallic Chemistry

While methods like nitro-group reduction are common, direct synthesis approaches employing organometallic chemistry for preparing aminomethylbenzoic acid precursors are less frequently documented in mainstream literature. Research in related areas has shown the use of organometallic reagents for functionalizing benzoic acid derivatives. For example, metal-catalyzed cross-coupling reactions could theoretically be employed to introduce the aminomethyl group, although this is not a standard industrial route for this specific compound. More commonly, organometallic complexes are synthesized from aminomethylbenzoic acid derivatives to study their properties or for catalytic applications, rather than for the synthesis of the precursor itself.

Exploration of Related Fmoc-Protected Amino Acid Building Blocks

The utility of the aminomethylbenzoic acid scaffold has led to the exploration of its isomers and other related derivatives as building blocks for combinatorial chemistry and peptidomimetic design. The positional isomers—Fmoc-2-aminomethylbenzoic acid (Fmoc-2-Amb-OH) and Fmoc-4-aminomethylbenzoic acid (Fmoc-4-Amb-OH)—are also used to introduce varying degrees of structural rigidity and orientation in synthetic peptides.

A notable related building block is 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which contains three distinct functional groups. This complex scaffold can be selectively protected, for instance, to yield Fmoc-AmAbz(Boc)-OH, allowing for the creation of branched peptide structures. researchgate.net Another class of related compounds includes 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are used to prepare pre-loaded resins for the synthesis of C-terminally modified peptides.

Table 2: Comparison of Related Fmoc-Protected Building Blocks

| Compound Name | Isomer Position | Key Structural Feature | Common Application | Reference |

| This compound | meta | Provides a distinct kink or turn in a peptide backbone. | Peptidomimetics, molecular scaffolds. | |

| Fmoc-2-Amb-OH | ortho | Induces a sharp turn due to steric hindrance. | Constrained peptides, library synthesis. | |

| Fmoc-4-Amb-OH | para | Acts as a rigid, linear spacer. | Extending peptide length, linkers. | thno.org |

| Fmoc-AmAbz(Boc)-OH | 3,4-disubstituted | Offers multiple points for chemical diversification. | Branched peptides, combinatorial libraries. | researchgate.net |

Integration of Fmoc-3-Aminomethylbenzoic Acid into Complex Molecular Architectures via Solid-Phase Synthesis (SPPS)

This compound is a valuable building block in N-Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for preparing synthetic peptides. nih.gov Its incorporation into a peptide sequence allows for the introduction of a rigid, aromatic spacer that can enforce specific secondary structures or act as a scaffold for further functionalization. The use of such unnatural amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure of natural peptides but often possess enhanced properties like improved stability against enzymatic degradation. psu.edu

Application of Standard N-Fmoc-Based SPPS Protocols for Chain Elongation

The integration of this compound into a growing peptide chain follows the standard, cyclical protocol of Fmoc-SPPS. The synthesis occurs on a solid support (resin) and involves the following key steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). The release of the fluorene (B118485) group, which has strong UV absorbance, allows for real-time monitoring of the reaction's completion. semanticscholar.org

Activation: The carboxylic acid group of the incoming this compound is activated to facilitate amide bond formation. This is achieved using a variety of coupling reagents.

Coupling: The activated this compound is added to the resin, where it couples with the newly exposed N-terminal amine of the growing chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated for each subsequent amino acid until the desired sequence is assembled.

Advanced Coupling Reagents and Reaction Conditions in Fmoc-SPPS

To maximize efficiency and minimize side reactions, particularly racemization, a host of advanced coupling reagents and additives have been developed for Fmoc-SPPS. These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species. Common classes of these reagents include carbodiimides, phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). google.com The choice of reagent can be critical, especially when dealing with sterically hindered couplings or amino acids prone to racemization. For example, the use of PyBrOP has been shown to be effective for difficult couplings involving secondary amines. nih.gov

Carbodiimides are a foundational class of coupling reagents in peptide synthesis. N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are two of the most common examples. researchgate.net DIC is often preferred as its urea (B33335) byproduct is soluble in common washing solvents, simplifying purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is another popular choice due to its water-solubility, which allows for easy removal after the reaction. nih.gov

To enhance reaction rates and suppress racemization, carbodiimides are almost always used in conjunction with an additive. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure). nih.gov The carbodiimide (B86325) reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted by the additive into a less reactive but more stable active ester. This active ester then proceeds to acylate the N-terminal amine of the peptide chain in a clean and efficient manner. Studies have shown that acidic coupling conditions, such as those provided by DIC/HOBt, are effective at preserving the stereochemistry of sensitive amino acids. nih.govsemanticscholar.org The combination of DIC with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a widely used and reliable method for incorporating building blocks like this compound in SPPS. thno.orgnih.gov

Table 3: Common Coupling Reagents and Additives in Fmoc-SPPS

| Reagent Class | Example(s) | Mechanism of Action | Common Use Case | Reference |

| Carbodiimides | DIC, EDCI, DCC | Form O-acylisourea intermediate, used with additives. | General purpose, cost-effective couplings. | researchgate.netgoogle.comnih.gov |

| Additives | HOBt, HOAt, Oxyma | Form active esters, suppress racemization. | Used in combination with carbodiimides. | thno.orgnih.govnih.gov |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Rapidly form active esters in situ. | Standard and difficult couplings. | |

| Phosphonium Salts | PyBOP, PyBrOP | Form active esters or acylphosphonium intermediates. | Hindered couplings, secondary amines. | google.comnih.gov |

Uronium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP, PyAOP)

The formation of the amide bond is a critical step in peptide synthesis. Uronium and phosphonium salt-based coupling reagents are widely employed for the activation of the carboxylic acid moiety of Fmoc-amino acids, including Fmoc-3-aminomethylbenzoic acid, to facilitate this reaction. bachem.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, promoting efficient coupling to the free amine of the growing peptide chain attached to a solid support. sigmaaldrich.com

Commonly used reagents in this class include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) counterpart, TBTU , are popular choices for routine peptide synthesis due to their efficiency and the water-solubility of their byproducts. bachem.comsigmaaldrich.com They activate the carboxylic acid to form an OBt ester. sigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more reactive coupling agent compared to HBTU. sigmaaldrich.comacs.org It generates a highly reactive OAt ester, which is particularly useful for sterically hindered couplings. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, enhancing the coupling reaction. sigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also forms an OBt active ester. sigmaaldrich.comacs.org It is considered a clean and excellent reagent for routine synthesis and is particularly useful for in situ activation as it does not cause guanidinylation side reactions. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium salt analogue of HATU, generating the more reactive OAt active ester. sigmaaldrich.com It is highly efficient for difficult couplings, fragment condensation, and peptide cyclization. sigmaaldrich.com

The choice of coupling reagent often depends on the specific amino acids being coupled and the complexity of the peptide sequence. For challenging couplings, such as those involving sterically hindered amino acids or N-methylated residues, more potent reagents like HATU or PyAOP are often preferred. sigmaaldrich.comacs.orgchempep.com The use of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required when using these activating agents. bachem.com

Table 1: Comparison of Common Uronium and Phosphonium Coupling Reagents

| Reagent | Activating Group | Key Features | Primary Applications |

|---|---|---|---|

| HBTU/TBTU | OBt | Widely used, cost-effective, good for routine synthesis. bachem.comsigmaaldrich.com | Standard solid-phase and solution-phase peptide synthesis. bachem.com |

| HATU | OAt | Highly reactive, efficient for difficult couplings. sigmaaldrich.comacs.org | Sterically hindered couplings, N-methyl amino acids. sigmaaldrich.comchempep.com |

| PyBOP | OBt | Clean reaction profile, avoids guanidinylation. sigmaaldrich.com | Routine synthesis, fragment condensation, cyclization. sigmaaldrich.com |

| PyAOP | OAt | Highly reactive, similar advantages to PyBOP but more potent. sigmaaldrich.com | Hindered couplings, fragment condensation, peptide cyclization. sigmaaldrich.com |

In Situ Generation of Activated Fmoc-Amino Acid Species for Challenging Couplings

For particularly difficult coupling reactions, the in situ generation of highly reactive acylating species can be a powerful strategy. This approach avoids the isolation of potentially unstable activated intermediates. One such method involves the use of bis-(trichloromethyl)carbonate (BTC), also known as triphosgene, to generate Fmoc-amino acid chlorides in situ. researchgate.netnih.gov

This method has proven effective for coupling Fmoc-protected amino acids to unreactive amines, such as those on N-alkylated residues. researchgate.netresearchgate.net The procedure generally involves the reaction of the Fmoc-amino acid with BTC in an inert solvent, followed by the addition of the resin-bound amine. nih.govresearchgate.net Studies have shown that this technique can lead to quantitative coupling with minimal racemization for a wide range of proteinogenic amino acids. nih.govresearchgate.net

Another strategy focuses on performing couplings in aqueous media, which is relevant for the synthesis of DNA-encoded chemical libraries. acs.org In this context, in situ activation of Fmoc-amino acids in buffered aqueous solutions has been successful. acs.org The ionization of the α-carboxyl group at a suitable pH enhances solubility, and coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can then be used to mediate the amide bond formation. acs.org

Orthogonal Protecting Group Strategies for Multifunctional Peptides

The synthesis of complex, multifunctional peptides relies heavily on the concept of orthogonal protecting groups. iris-biotech.debiosynth.com Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others using distinct chemical conditions. iris-biotech.de The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) combination. iris-biotech.deiris-biotech.de

In this strategy:

The Fmoc group protects the α-amino group of the amino acid building blocks. It is temporary and is removed after each coupling step using a base, typically a solution of piperidine in DMF. iris-biotech.deiris-biotech.de

Side-chain protecting groups , such as the tert-butyl (tBu) group, are considered permanent during the chain elongation process. iris-biotech.de They are stable to the basic conditions used for Fmoc deprotection but are labile to strong acids. iris-biotech.deiris-biotech.de These groups are typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). iris-biotech.decblpatras.gr

This orthogonality allows for the stepwise construction of the peptide backbone without unintended reactions at the side chains. iris-biotech.debiosynth.com

Selective Deprotection Mechanisms for Fmoc (Base-Lability) and Side-Chain Protecting Groups (e.g., Acid-Lability, Hydrazine-Lability)

The selective removal of protecting groups is the cornerstone of orthogonal peptide synthesis. iris-biotech.de

Fmoc Deprotection (Base-Lability): The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, most commonly 20% piperidine in an organic solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov The cleavage products, dibenzofulvene and its piperidine adduct, are washed away before the next coupling step. nih.gov

Side-Chain Protecting Group Deprotection (Acid-Lability): Many common side-chain protecting groups, such as tert-butyl (tBu) for hydroxyl and carboxyl groups, and Boc (tert-butyloxycarbonyl) for amino and indole (B1671886) groups, are removed by acidolysis. cblpatras.grthermofisher.com The final cleavage step in Fmoc-SPPS typically employs a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive carbocations generated during deprotection. thermofisher.com

Hydrazine-Lability: For even greater versatility, protecting groups that are labile to different conditions can be introduced. For example, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to both piperidine and TFA but can be selectively removed with a dilute solution of hydrazine (e.g., 2% hydrazine in DMF). sigmaaldrich.com This allows for site-specific modification of a peptide side chain while it is still attached to the resin. sigmaaldrich.com Other hydrazine-labile groups include the Dmab ester, which can be used to protect carboxyl side chains. sigmaaldrich.com

Other Deprotection Mechanisms: Other orthogonal protecting groups include the Alloc (allyloxycarbonyl) group, which is removed by palladium(0)-catalyzed allyl transfer, and highly acid-sensitive groups like trityl (Trt) and 2-chlorotrityl (2-ClTrt), which can be cleaved with very dilute acid (e.g., 1% TFA in DCM) while leaving tBu-based groups intact. sigmaaldrich.com

On-Resin Chemical Transformations and Cyclization Strategies

Performing chemical modifications on the peptide while it is still attached to the solid support is a powerful technique in peptide chemistry. This approach simplifies purification, as excess reagents and byproducts can be easily washed away.

Reduction of Aromatic Nitro Moieties

The reduction of an aromatic nitro group to an amine is a common transformation that can be performed on a resin-bound peptide. This is particularly relevant for "safety-catch" linker strategies, where the linker's reactivity is "activated" by a chemical transformation at the end of the synthesis. mdpi.com

For example, a linker containing a p-nitrobenzyl group can be stable to the conditions of Boc-based SPPS. mdpi.com After peptide assembly, the nitro group can be reduced to an amine, which then facilitates the cleavage of the peptide from the resin under specific conditions. mdpi.com A common reagent used for the on-resin reduction of aromatic nitro groups is tin(II) chloride (SnCl₂), often in the presence of an acid in a solvent like DMF or dioxane. mdpi.comnih.gov This method has been successfully used to reduce nitro groups on linkers derived from aminonitrobenzoic acid, enabling further on-resin manipulations or cleavage. nih.govrsc.org

This on-resin reduction is a key step in various synthetic strategies, including the preparation of C-terminally modified peptides and the synthesis of cyclic peptides. nih.govresearchgate.net

Formation of Disulfide Bridges

The incorporation of this compound into peptide sequences that are subsequently cyclized via disulfide bond formation is a powerful strategy for creating structurally constrained peptidomimetics. This approach combines the rigidity of the aminobenzoic acid moiety with the covalent linkage of a disulfide bridge, which can stabilize secondary structures and enhance biological activity and stability. amazonaws.comdtic.mil

The general synthetic process involves the assembly of a linear peptide chain, typically using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. amazonaws.com This chain includes the this compound unit and at least two cysteine (Cys) residues with orthogonally protected side chains. A common protecting group for cysteine in this context is Monomethoxytrityl (Mmt), which can be selectively removed using a dilute solution of trifluoroacetic acid (TFA) without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups. amazonaws.com

Once the linear precursor is assembled, the orthogonal cysteine protecting groups are removed. The subsequent oxidation of the free thiol groups to form the intramolecular disulfide bond can be achieved either on the solid support or in solution after cleavage from the resin. epfl.ch A variety of oxidizing agents can be employed for this purpose.

Table 1: Common Oxidizing Agents for Disulfide Bond Formation

| Oxidizing Agent | Typical Conditions | Reference |

| N-chlorosuccinimide (NCS) | 25 mM solution in DMF, on-resin | amazonaws.com |

| Hydrogen Peroxide (H₂O₂) | In a water/DMF solvent system, post-cleavage | researchgate.net |

| Iodine (I₂) | In solution | epfl.ch |

| DMSO | In solution | epfl.ch |

| trans-[Pt(en)₂Cl₂]Cl₂ | pH 4-7 in aqueous solution, post-cleavage | researchgate.net |

For example, in the synthesis of a lipidated peptidomimetic, the linear peptide sequence containing 4-(Fmoc-aminomethyl)benzoic acid and cysteine residues was assembled on a resin. After cleavage, the disulfide bond was formed in solution by treating the crude peptide with N-chlorosuccinimide. epfl.ch Similarly, the synthesis of the peptide hormone oxytocin (B344502) and other complex cyclic peptides has been achieved using microwave-enhanced SPPS, followed by on-resin Mmt deprotection and oxidation with NCS to form the disulfide bridge efficiently. amazonaws.com

Macrocyclization via Lactam Rings and Other Ring-Closing Reactions

Fmoc-3-aminomethylbenzoic acid is frequently used as a linker or scaffold component in the synthesis of macrocycles, where the ring is closed via an amide (lactam) bond or other covalent linkages. dtic.mil The benzoic acid moiety helps to enforce specific conformations, such as β-turns, which can be crucial for biological activity. dtic.mil

Lactam Ring Formation: Macrolactamization is a common strategy and can be performed either in solution or on a solid support. acs.orggoogle.com The typical approach involves the synthesis of a linear precursor containing the this compound unit. One end of the precursor has a free amine, and the other has a free carboxylic acid. In solution-phase cyclization, the reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. thieme-connect.de

A notable example is the synthesis of a cyclic trimer of an aminomethylbenzoate derivative. bris.ac.uk The linear trimer was first assembled on a solid support using standard Fmoc-SPPS. After extension, the nitro groups on the aryl rings were reduced to amines. The fully functionalized linear trimer was then cleaved from the resin and subjected to macrocyclization conditions in solution (DMF), using a coupling reagent to form the amide bonds that close the 18-membered ring.

Other Ring-Closing Reactions: Beyond macrolactamization, other ring-closing reactions are employed to create diverse macrocyclic structures containing this compound or its derivatives.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction is used to create cyclic peptides and peptidomimetics. researchgate.netnih.gov The linear precursor is synthesized to include two terminal alkene-bearing residues. The cyclization is then catalyzed by a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. nih.gov While direct examples featuring this compound are specific to proprietary research, the methodology is broadly applicable for cyclizing peptides that incorporate it as a linker. researchgate.netnih.gov

Side-Chain to Side-Chain Cyclization: Peptides can be cyclized by forming a bond between the side chains of two amino acid residues. google.com For instance, an amide bond can be formed between the side chains of a lysine (B10760008) and an aspartic or glutamic acid residue. This compound can be incorporated into the backbone of such peptides to act as a conformational constraint. dtic.mil

Table 2: Key Ring-Closing Reactions for Macrocyclization

| Reaction Type | Key Reagents/Catalysts | Bond Formed | Reference |

| Macrolactamization | Coupling reagents (e.g., PyBrOP, HBTU, HATU) | Amide (Lactam) | acs.org |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | Alkene (C=C) | researchgate.netnih.gov |

| Thiol-ene "Click" Reaction | Photoinitiator, UV light | Thioether | |

| Side-Chain Cyclization | Coupling reagents (e.g., BOP, PyBOP) | Amide, Ester | google.com |

The choice of cyclization strategy depends on the desired final structure, the chemical functionalities present in the linear precursor, and the required stability of the resulting macrocyclic ring.

Solution-Phase Synthesis Techniques for Fmoc-3-Aminomethylbenzoic Acid Conjugates

While solid-phase synthesis is dominant for peptide assembly, solution-phase techniques are crucial for conjugating Fmoc-3-aminomethylbenzoic acid to complex molecules, pre-formed scaffolds, or for scaling up production. thno.org In this approach, the coupling reactions are performed with all reactants dissolved in an appropriate solvent.

A key challenge in solution-phase synthesis is the purification of the product from unreacted starting materials, reagents, and byproducts. This is typically achieved through extraction, precipitation, and chromatography.

A common application is the derivatization of existing peptides or complex scaffolds. For instance, a deprotected cyclic pentapeptide was reacted in solution with 4-(Fmoc-aminomethyl)benzoic acid. thno.org The coupling was achieved using a combination of coupling reagents in DMF. thno.org Similarly, Fmoc-amino acids have been successfully conjugated to oligonucleotides in a buffered aqueous solution, demonstrating the versatility of these coupling methods. rsc.org

The selection of coupling reagents is critical for achieving high yields and minimizing side reactions, such as racemization. A variety of reagents are available, each with specific activation mechanisms and applications.

Table 3: Common Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent System | Full Name | Typical Solvent(s) | Key Features | Reference(s) |

| EDC / HOAt / NMM | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxy-7-azabenzotriazole / N-Methylmorpholine | DMSO | Efficient activation, suppressed racemization. | rsc.org |

| DIC / HOAt / DIPEA | N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole / N,N'-Diisopropylethylamine | DMF | Used for coupling to complex peptide scaffolds. | thno.org |

| HBTU / HOBt / DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / 1-Hydroxybenzotriazole / N,N'-Diisopropylethylamine | DMF | Common and effective for standard peptide couplings. | nih.gov |

| DMT/NMM/TosO⁻ | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium p-toluenosulphonate | DMF | "Superactive ester" concept, suitable for hindered amino acids. | researchgate.net |

| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMSO / Water | Water-soluble carbodiimide, useful for aqueous-based conjugations. | rsc.org |

The general procedure involves pre-activating the carboxylic acid of this compound with the coupling reagent system before adding the amine-containing molecule. The reaction progress is monitored by techniques like HPLC or TLC, and upon completion, the product is isolated and purified. For example, to conjugate various Fmoc-amino acids to an amino-oligonucleotide, the Fmoc-amino acid was pre-activated with DMT-MM in a DMSO/water mixture before being added to the oligonucleotide in a buffered solution. rsc.org This highlights the adaptability of solution-phase methods for creating complex bioconjugates.

Applications in Advanced Chemical Synthesis and Combinatorial Chemistry

Design and Construction of Peptide-Based Molecular Scaffolds and Platforms

The rigid, yet functionalizable, nature of the benzoic acid core of Fmoc-3-Amb-OH allows for its incorporation into peptide chains to introduce specific conformational constraints or to serve as a branching point for the creation of more complex structures.

This compound is readily amenable to standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc group provides temporary protection of the amino functionality, which can be selectively removed under mild basic conditions to allow for the stepwise elongation of a peptide chain. The carboxylic acid group can be activated and coupled to a resin-bound amino acid or peptide. This compatibility with established SPPS methodologies facilitates its seamless integration into automated synthesis platforms for the generation of diverse peptide sequences. For instance, commercially available Fmoc-3-aminomethyl benzoic acid can be coupled using standard synthesis methods. google.com Following the removal of the Fmoc protecting group, a desired carboxylic acid can be attached to the newly exposed amino group. google.com This straightforward incorporation allows for the introduction of an aromatic spacer within a peptide backbone, influencing its secondary structure and receptor binding properties.

| Feature | Description |

| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) |

| Scaffold | 3-Aminomethyl-benzoic acid |

| Key Advantage in SPPS | Compatibility with standard deprotection and coupling chemistries, enabling the introduction of a rigid aromatic spacer. |

The bifunctional nature of the 3-aminomethyl-benzoic acid core is particularly advantageous for the synthesis of non-linear peptide architectures. After incorporation into a peptide chain via its carboxylic acid, the protected aminomethyl group can be deprotected and utilized as an attachment point for another peptide chain, leading to the formation of branched peptides. Furthermore, this side-chain amino group can be used for on-resin cyclization by forming a peptide or amide bond with the N-terminus of the same peptide chain, yielding macrocyclic structures. These constrained topologies are of significant interest in molecular recognition studies as they often exhibit higher binding affinities and specificities compared to their linear counterparts.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The incorporation of non-natural building blocks like this compound into a peptide sequence results in a peptidomimetic. google.com The aromatic ring and the non-standard amino acid structure of the 3-aminomethyl-benzoic acid moiety can disrupt the recognition sites for proteases, thereby increasing the proteolytic stability of the resulting molecule. This enhanced stability, coupled with the potential for improved membrane permeability, can lead to better bioavailability of the peptidomimetic drug candidate.

Development of Combinatorial Libraries and High-Throughput Synthesis

The generation of large, diverse collections of compounds, known as combinatorial libraries, is a cornerstone of modern drug discovery. This compound serves as a valuable scaffold or building block in the high-throughput synthesis of such libraries.

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are a powerful tool for identifying the optimal amino acid residues at each position of a peptide that contribute to its biological activity. In this approach, a series of sub-libraries are synthesized, where each sub-library has a defined amino acid at a specific position, while all other positions are occupied by a mixture of amino acids. The use of this compound as a scaffold can introduce a rigid and defined structural element into the library members, allowing for a more focused exploration of the chemical space around this core structure.

The "split-mix" (or "split-and-pool") synthesis strategy is a highly efficient method for generating vast combinatorial libraries. In this process, a solid support resin is divided into multiple portions, each of which is coupled with a different building block (e.g., an Fmoc-protected amino acid). The resin portions are then pooled, mixed thoroughly, and re-divided for the next coupling cycle. The compatibility of this compound with solid-phase synthesis makes it an ideal building block for inclusion in split-mix synthesis protocols. Its incorporation can introduce structural diversity and rigidity into the library members, expanding the range of molecular shapes and functionalities that can be screened for biological activity.

Enabling the Synthesis of Post-Translational Modified Peptides

Post-translational modifications (PTMs) are critical for regulating the function of most proteins in eukaryotic cells. thermofisher.com The synthesis of peptides containing specific PTMs is essential for studying their effects on protein structure and function. Fmoc-based SPPS is the preferred method for creating such modified peptides because its mild reaction conditions are compatible with the sensitive functional groups often introduced by PTMs, such as phosphates and glycosidic linkages. nih.govsemanticscholar.org While this compound is not itself a modified amino acid, it can be readily incorporated into sequences containing PTMs, serving as a unique structural probe to further investigate the modified peptide's properties.

Protein phosphorylation, occurring on serine, threonine, and tyrosine residues, is a key regulatory mechanism in cellular signaling. thermofisher.com The chemical synthesis of site-specifically phosphorylated peptides is achieved by incorporating pre-formed phosphoserine, phosphothreonine, or phosphotyrosine building blocks during Fmoc-SPPS. nih.govoregonstate.edu The most popular derivative for this purpose is Fmoc-Tyr(PO(OBzl)OH)-OH, where the benzyl (B1604629) group protects the phosphate (B84403) moiety during synthesis. sigmaaldrich.com In the design of a synthetic phosphopeptide, this compound can be placed at various positions within the sequence to assess how structural changes at sites distal to the phosphorylation affect the peptide's biological recognition and activity.

Glycosylation plays a pivotal role in biological processes ranging from cell adhesion to immune responses. nih.gov The synthesis of glycopeptides via the building block approach involves the incorporation of Fmoc-amino acids to which a carbohydrate moiety is already attached. nih.govrsc.org An example of such a building block is Fmoc-Asn(Ac₃AcNH-β-Glc)-OH, which allows for the introduction of an N-linked N-acetylglucosamine. sigmaaldrich.com These complex building blocks are compatible with standard Fmoc-SPPS protocols. sigmaaldrich.com Within this context, this compound can be used as a non-glycosylated residue to create sophisticated glycopeptide mimetics, enabling detailed studies on how both glycosylation and backbone conformation contribute to biological function.

| Modification Type | Example Fmoc-Protected Building Block |

| Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH |

| Glycosylation | Fmoc-Asn(Ac₃AcNH-β-Glc)-OH |

| Methylation | Fmoc-Arg(Me,Pbf)-OH |

C-Terminal Functionalization Strategies in Peptide Chemistry

Modifying the C-terminus of a peptide is a powerful strategy for creating probes, conjugates, and large proteins. nih.gov The development of linkers and resins compatible with Fmoc chemistry is essential for these applications. The aminobenzoic acid scaffold, the core of this compound, is a key structural element in the design of linkers for C-terminal functionalization.

Peptidyl thioesters are critical intermediates for the synthesis of large proteins via Native Chemical Ligation (NCL). nih.govysu.am However, producing them using Fmoc-SPPS is challenging because the thioester linkage is often unstable to the basic conditions (piperidine) used for Fmoc group removal. nih.govnih.gov To overcome this, "safety-catch" linkers have been developed that are stable to the synthesis conditions but can be activated post-synthesis for conversion to a thioester. nih.gov

Linkers based on diaminobenzoic acid (Dbz) are effective for this purpose. nih.gov A related linker, Fmoc-MeDbz-OH, is used to generate a C-terminal benzimidazolinone, which can then be converted to a thioester. iris-biotech.de The underlying aromatic amine chemistry is central to the function of these linkers. The aminobenzoic acid structure of this compound is directly relevant to these strategies, highlighting the utility of this class of compounds in developing novel methods for the C-terminal functionalization of peptides.

Utilization of Safety-Catch Resins (e.g., Diaminobenzoate Resin) for Diverse C-Terminal Modifications

In advanced chemical synthesis, particularly in the construction of peptide-based molecules and libraries, achieving C-terminal diversity is a significant challenge. Standard solid-phase peptide synthesis (SPPS) proceeds from the C-terminus to the N-terminus, making modifications at the carboxy-terminal end inherently complex. nih.gov The safety-catch linker strategy offers a robust solution to this problem. nih.gov These linkers are designed to be stable throughout the entire synthesis process, including the repeated cycles of Nα-Fmoc group deprotection, but can be "activated" by a specific chemical transformation at the end of the synthesis to allow for cleavage. nih.govmdpi.com This activation step renders the linker susceptible to cleavage under conditions that it previously resisted, enabling the release of the final compound with various C-terminal modifications. nih.gov

One prominent example of this strategy is the use of linkers based on 3,4-diaminobenzoic acid (Dbz), an ortho-di-aniline system. researchgate.netnih.gov The Dbz linker is stable under the basic conditions of Fmoc removal and the acidic conditions used for side-chain deprotection. nih.gov After the desired peptide or small molecule sequence, potentially incorporating building blocks like Fmoc-3-aminomethyl-benzoic acid (this compound), has been assembled, the linker is chemically activated. chemimpex.com

A developed method for activation involves the on-resin transformation of the 3,4-diaminobenzoate (B8644857) moiety into a highly reactive benzotriazole (B28993) (Bt) entity using a reagent such as isoamyl nitrite (B80452). nih.govresearchgate.net This activated resin-bound benzotriazole is an excellent leaving group and can be efficiently displaced by a wide array of nucleophiles. researchgate.netnih.gov This simultaneous cleavage and modification step allows for the generation of a library of compounds from a single resin-bound precursor, differing only in their C-terminal functionality. The versatility of this method allows for the use of nucleophiles such as water to produce C-terminal carboxylic acids, alcohols to yield esters, and various primary or secondary amines to generate amides. nih.govresearchgate.net

The preparation of the synthesis-ready resin can be streamlined by pre-coupling the first Fmoc-protected amino acid to the diaminobenzoic acid linker before its attachment to the solid support. acs.org Research has demonstrated a one-step method for synthesizing various 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid conjugates, which can then be loaded onto the resin. acs.org This approach facilitates the application of the Dbz resin for the synthesis of peptides and peptidomimetics. acs.org

Research Findings

Detailed studies have validated the efficacy of the diaminobenzoate safety-catch strategy. The synthesis of Fmoc-amino acid-Dbz-OH conjugates has been optimized, providing a reliable method for preparing pre-loaded resins. acs.org The following table summarizes the yields obtained from a one-step synthesis protocol coupling various Fmoc-amino acids with diaminobenzoic acid. acs.org

Table 1: Synthesis Yields of Fmoc-Amino Acid-Dbz-OH Conjugates Data sourced from a one-step synthesis method using HATU as a coupling agent. Yields are for pure products obtained after precipitation, without the need for chromatographic purification (except for Histidine derivatives). acs.org

| Fmoc-Amino Acid Coupled | Product (Fmoc-AA-Dbz-OH) | Yield (%) |

| Fmoc-Ala-OH | Fmoc-Ala-Dbz-OH | 94% |

| Fmoc-Val-OH | Fmoc-Val-Dbz-OH | 93% |

| Fmoc-Leu-OH | Fmoc-Leu-Dbz-OH | 85% |

| Fmoc-Ile-OH | Fmoc-Ile-Dbz-OH | 89% |

| Fmoc-Phe-OH | Fmoc-Phe-Dbz-OH | 93% |

| Fmoc-Gly-OH | Fmoc-Gly-Dbz-OH | 88% |

| Fmoc-Lys(Boc)-OH | Fmoc-Lys(Boc)-Dbz-OH | 78% |

| Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OtBu)-Dbz-OH | 82% |

| Fmoc-(2-naphthyl)alanine | Fmoc-(2-naphthyl)alanine-Dbz-OH | 50% |

| N-Fmoc-6-aminohexanoic acid | N-Fmoc-6-AHX-Dbz-OH | 65% |

Following peptide assembly on the Dbz resin and subsequent activation to the benzotriazole form, cleavage with different nucleophiles affords a variety of C-terminally functionalized products. nih.govresearchgate.net The efficiency of this cleavage-modification step has been demonstrated with a range of nucleophiles, yielding the desired products in good to excellent yields within a short reaction time. researchgate.netnih.gov

Table 2: C-Terminal Modifications via Nucleophilic Cleavage of Activated Dbz Resin Data represents yields obtained after on-resin activation with isoamyl nitrite followed by cleavage with the specified nucleophile. nih.govresearchgate.netnih.gov

| Nucleophile | C-Terminal Functional Group | Product Type | Yield (%) | Reaction Time |

| Water (H₂O) | Carboxylic Acid | Peptide Acid | 75% | 5 h |

| Ethanol (EtOH) | Ethyl Ester | Peptide Ester | 78% | 5 h |

| Benzylamine | Benzyl Amide | Peptide Amide | 82% | 5 h |

| Thiophenol | Phenyl Thioester | Peptide Thioester | 66% | 5 h |

| G5 poly(amidoamino) dendrimer | Dendrimer Conjugate | Peptide-Dendrimer | 70% | 5 h |

| (VPGVG)₄ Peptide | Peptide Ligation Product | Polypeptide | 77% | 24 h |

This safety-catch approach has been successfully applied to complex syntheses, including the preparation of the elastin (B1584352) sequence (VPGVG)₄ via on-resin ligation and the synthesis of head-to-tail cyclic peptides like the sunflower trypsin inhibitor-1 (42% yield). researchgate.netnih.gov The compatibility with diverse nucleophiles, from small molecules to large dendrimers and other peptides, highlights the robustness and versatility of the diaminobenzoate safety-catch resin in advanced chemical synthesis. nih.govresearchgate.net

Role in Bioconjugation and Biofunctionalization Strategies

Facilitation of Biomolecule Attachment and Functionalization in Research Applications

Researchers utilize Fmoc-3-AmB-OH as a building block to create more complex bioactive compounds and peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability against enzymatic degradation. researchgate.net Its compatibility with standard Fmoc/tert-butyl solid-phase synthesis techniques makes it a valuable tool for efficiently producing these modified biomolecules. chemimpex.comresearchgate.net

Development of Biosensors and Systems for Targeted Molecular Delivery

The properties of this compound make it an effective component in the development of biosensors and systems for targeted molecular delivery. chemimpex.com

In biosensor construction, specific biorecognition elements (e.g., peptides, antibodies, nucleic acids) must be immobilized onto a sensor surface. This compound can serve as the linker that covalently attaches these biomolecules to the substrate. chemimpex.com For instance, the carboxylic acid can be activated to react with amine groups on a functionalized surface, while the aminomethyl group (after deprotection of the Fmoc group) can be used to extend a peptide chain or attach another molecule. This structured attachment is essential for creating sensitive and selective biosensors for detecting analytes like dopamine (B1211576) or for monitoring cellular interactions. researchgate.netmdpi.commdpi.com

In the realm of targeted drug delivery, this compound is used to build conjugates that link a therapeutic agent to a targeting moiety, such as a peptide or folate, which directs the drug to specific cells, like cancer cells. chemimpex.comacs.org The linker ensures that the drug is stably connected to the targeting ligand until it reaches its destination, which can enhance therapeutic efficacy and reduce side effects. nih.govnih.gov These systems often take the form of liposomes or nanoparticles functionalized with targeting peptides, where the linker is an integral part of the construct. acs.orgnih.gov

Integration with Bioorthogonal Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for conjugating molecules in complex biological environments. acs.org Fmoc-protected building blocks, including linkers and amino acids, are frequently used to introduce the necessary reactive handles (azides or alkynes) for these reactions. medchemexpress.commedchemexpress.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide (B81097). nih.govrsc.org This reaction is widely used to conjugate biomolecules. beilstein-journals.org While this compound does not itself contain an azide or alkyne, it is used as a scaffold to which molecules bearing these functional groups are attached. For example, a peptide synthesized with an alkyne-containing amino acid can be linked via this compound to another molecule functionalized with an azide. The CuAAC reaction then forges the final covalent bond. researchgate.net This methodology has been used to create complex structures like peptide-functionalized polyhedral oligomeric silsesquioxanes (POSS). researchgate.net

| Click Reaction Component | Description | Role in Conjugation |

| Azide (-N₃) | A functional group that is highly reactive with alkynes in the presence of a copper(I) catalyst. It is often introduced into biomolecules via modified amino acids like Fmoc-3-azido-D-alanine. medchemexpress.compeptide.com | One of the two key reactive partners in the CuAAC reaction. |

| Terminal Alkyne (-C≡CH) | A functional group that reacts with azides to form a triazole ring. nih.gov | The second key reactive partner in the CuAAC reaction. |

| Copper(I) Catalyst | Typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, it dramatically accelerates the cycloaddition. beilstein-journals.org | Essential catalyst for the CuAAC reaction, enabling it to proceed rapidly at room temperature. nih.gov |

| Triazole Linkage | The stable five-membered heterocyclic ring formed by the reaction. | A robust, covalent linker connecting the two molecular fragments. rsc.org |

A major limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. iris-biotech.de Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to overcome this issue. acs.org SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a copper catalyst. iris-biotech.deiris-biotech.de This bioorthogonal reaction is highly valuable for labeling molecules in living systems. iris-biotech.de Fmoc-protected amino acids containing azides (e.g., N3-D-Lys(Fmoc)-OH) or linkers attached to a DBCO moiety can be incorporated into biomolecules, allowing for subsequent copper-free conjugation. medchemexpress.comnih.gov The principle involves using ring strain to lower the reaction's activation energy. acs.orgrsc.orgchemrxiv.org

| SPAAC Reagent | Common Examples | Key Feature |

| Azide | Azido-lysine, Azido-alanine | Bioorthogonal handle that reacts with strained alkynes. medchemexpress.com |

| Strained Alkyne | DBCO, BCN | Highly reactive due to ring strain, enabling catalyst-free reaction. medchemexpress.commedchemexpress.com |

Beyond azide-alkyne cycloadditions, other bioorthogonal reactions are also employed for selective labeling. One prominent example is oxime ligation, which involves the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. nih.gov This reaction is highly chemoselective and can be performed in aqueous environments under physiological conditions. nih.govresearchgate.net this compound can be used in constructs to introduce a carboxylic acid handle, which can then be coupled to a molecule containing an aminooxy or aldehyde moiety, thereby preparing it for oxime ligation. This strategy is particularly useful in the radiolabeling of peptides and proteins for imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov

Generation of Functionalized Polymers and Advanced Materials

This compound is also a valuable component in materials science for the generation of functionalized polymers and advanced materials. chemimpex.com By incorporating this linker into a polymer backbone or as a pendant group, materials with specific properties and functionalities can be created. For example, polymers can be functionalized with peptides to create materials that mimic the extracellular matrix, promoting cell adhesion and growth for tissue engineering applications. researchgate.net

The Fmoc protecting group is key in these syntheses; it can be removed using a mild base to expose an amine group on the polymer, which is then available for further functionalization. nanosoftpolymers.com This approach has been used to create multi-component self-assembling systems based on Fmoc-amino acid functionalized poly(oxazoline)s and to synthesize complex three-dimensional biomolecule-POSS hybrids via click chemistry. researchgate.netmdpi.com

Creation of Functionalized Polymers with Tailored Properties for Material Science

The compound (9H-fluoren-9-yl)methoxy)carbonyl-3-(aminomethyl)benzoic acid, commonly known as this compound, serves as a valuable building block in the creation of functionalized polymers with precisely engineered properties. chemimpex.com Its utility in material science stems from its unique bifunctional structure: a carboxylic acid group on a benzoic acid ring and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comwikipedia.org This architecture allows for its incorporation into polymer chains through various synthesis strategies, including solid-phase synthesis. acs.orgnih.gov

Functional polymers are macromolecules that have reactive chemical groups, which give them distinct physical, chemical, and biological characteristics. chemimpex.com The strategic incorporation of monomers like this compound allows researchers to modify polymer backbones to influence properties such as solubility, reactivity, and flexibility. In the context of this compound, the carboxylic acid group can react with alcohols or amines to form esters or amides, respectively, creating the polymer backbone. The Fmoc-protected amine, on the other hand, serves as a latent functional site.

The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.orgyoutube.com This "orthogonality" is crucial in polymer synthesis, as it allows for the selective deprotection of the amine after the polymer has been formed. nih.gov Once the Fmoc group is cleaved, the newly exposed primary amine becomes available for a wide array of secondary functionalization or bioconjugation reactions. This enables the attachment of other molecules, such as peptides, drugs, or signaling moieties, to the polymer, creating materials with tailored functionalities for applications like targeted drug delivery or biosensors. chemimpex.com

A notable strategy involves the use of Fmoc-amino acids in solid-phase synthesis on a resin support. acs.orggoogle.com For instance, Fmoc-4-aminomethylbenzoic acid, a structural isomer of this compound, has been used in solid-phase synthesis to create complex molecular scaffolds. acs.org This methodology highlights how such building blocks can be sequentially added to a growing chain anchored to a solid support, a technique fundamental to creating well-defined functional polymers. msu.ru This approach facilitates the development of advanced materials where the chemical and physical properties are precisely controlled at the molecular level. chemimpex.com

Principles of Self-Assembling Fmoc-Conjugated Systems in Supramolecular Chemistry

The self-assembly of Fmoc-conjugated molecules is a cornerstone of supramolecular chemistry, enabling the "bottom-up" fabrication of complex and functional nanostructures. This process is driven by spontaneous organization of individual molecules into stable, ordered aggregates through a combination of non-covalent interactions. mdpi.comd-nb.info The Fmoc group, with its large, planar, and aromatic fluorenyl ring system, is the primary driver of this phenomenon. nih.govnih.gov

The key intermolecular forces governing the self-assembly of Fmoc-amino acids and related derivatives are:

π-π Stacking: The aromatic fluorenyl rings of adjacent Fmoc groups stack on top of each other. This interaction is a major stabilizing force that promotes the linear arrangement of molecules. nih.govacs.org Computational simulations and experimental data have shown that Fmoc groups tend to stack in the core of the resulting fibril structures. nih.gov

Hydrogen Bonding: Hydrogen bonds form between the carbamate (B1207046) linkages of the Fmoc group and between the carboxylic acid and amino acid backbones of neighboring molecules. scilit.commdpi.com These directional interactions are critical for the formation of well-ordered, one-dimensional structures like β-sheets, which often comprise the backbone of the assembled nanofibers. mdpi.comrsc.org

Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and certain amino acid side chains drives the molecules to aggregate in aqueous environments to minimize their contact with water. mdpi.comrsc.org

The balance of these non-covalent forces dictates the final morphology of the supramolecular structure. mdpi.commdpi.com By altering external conditions or the molecular structure of the building block, the resulting assemblies can be controlled.

Factors Influencing Self-Assembly:

| Factor | Influence on Self-Assembled Structure | Research Findings |

| Amino Acid Identity | The side chain of the amino acid affects steric hindrance, hydrophobicity, and potential for additional interactions (e.g., electrostatic), influencing the final morphology. mdpi.com | Fmoc-Alanine can form flower-like structures, Fmoc-Leucine forms tubes upon heating, and Fmoc-Isoleucine assembles into fibers. chemrxiv.orgresearchgate.net The presence of an aromatic side chain, as in Fmoc-Phenylalanine, can enhance π-π stacking interactions. nih.gov |

| Solvent/Co-solvent | The polarity of the solvent medium is a critical factor. scilit.com A "solvent switch" method, where a poor solvent (like water) is added to a solution of the Fmoc-compound in a good solvent (like DMSO), is often used to induce aggregation and gelation. researchgate.netunizar.es | Varying the water-to-THF ratio for Fmoc-protected amino acids leads to controlled morphological transitions from flexible fibers to crystalline needles as water content increases. rsc.org |

| Concentration | The concentration of the Fmoc-conjugated molecule must be above a critical aggregation concentration (CAC) for self-assembly to occur. nih.gov At higher concentrations, these aggregates can entangle to form a three-dimensional network, resulting in a hydrogel. researchgate.net | For Fmoc-Valine, lower concentrations at room temperature yield flower-like morphologies, while higher concentrations lead to fiber-like assemblies. chemrxiv.orgresearchgate.net |

| pH | The pH of the solution affects the ionization state of the carboxylic acid and any charged amino acid side chains. nih.gov This alters electrostatic interactions (repulsion or attraction) and can trigger or inhibit the self-assembly process. rsc.org | For Fmoc-conjugated dipeptides, gelation efficiency is lower at neutral or slightly basic pH due to electrostatic repulsion between negatively charged carboxylate groups, which hinders assembly. rsc.org |

| Temperature | Temperature can affect the strength of non-covalent interactions and the solubility of the molecules, leading to morphological transitions in the assembled structures. chemrxiv.org | Heating solutions of Fmoc-Leucine can change its self-assembled morphology from flower-like to small tubes. chemrxiv.orgresearchgate.net |

Through the precise control of these factors, a diverse array of supramolecular architectures—including nanofibers, nanotubes, nanoribbons, nanosheets, and hydrogels—can be fabricated from simple Fmoc-conjugated building blocks. mdpi.comnih.govscilit.com These materials have significant potential in fields such as tissue engineering, drug delivery, and biocatalysis, where the defined structure at the nanoscale translates to specific macroscopic functions. d-nb.infonih.gov

Analytical and Characterization Techniques in Fmoc 3 Aminomethylbenzoic Acid Research

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable tools in the analysis of Fmoc-3-aminomethylbenzoic acid, providing insights into its chemical structure, conformational properties, and reaction kinetics.

UV spectroscopy is a widely used method for real-time monitoring of the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group. The cleavage of the Fmoc group, typically achieved using a secondary amine base like piperidine (B6355638), results in the formation of a dibenzofulvene (DBF)-piperidine adduct. This adduct exhibits a characteristic strong UV absorbance at approximately 301 nm. nih.govspecac.com

By monitoring the increase in absorbance at this wavelength over time, the kinetics of the deprotection reaction can be accurately determined. This method allows for the calculation of reaction rates and half-lives, which is essential for optimizing reaction conditions in solid-phase peptide synthesis (SPPS). The intensity of the absorbance is directly proportional to the amount of Fmoc group cleaved, enabling quantitative assessment of the reaction's completion. specac.comottokemi.com

Table 1: UV Spectroscopic Data for Monitoring Fmoc Deprotection

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance Wavelength (λmax) of DBF-piperidine adduct | ~301 nm | nih.gov |

This table provides typical values used for the quantification of Fmoc deprotection.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of Fmoc-3-aminomethylbenzoic acid. ¹H-NMR provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the verification of its structure.

In the ¹H-NMR spectrum of a typical Fmoc-amino acid, distinct signals corresponding to the protons of the fluorenyl group, the aminomethyl group, and the benzoic acid moiety are observed. The aromatic protons of the fluorenyl and benzoic acid groups typically appear in the downfield region (around 7.0-8.5 ppm), while the methylene (B1212753) protons of the aminomethyl group and the fluorenyl group appear at characteristic chemical shifts. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet. nih.gov

Table 2: Representative ¹H-NMR Chemical Shifts for Fmoc-Amino Acid Structures

| Proton Type | Representative Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Fmoc and Benzoyl) | 7.2 - 8.2 |

| Methylene (-CH₂-) of Aminomethyl | ~4.4 |

| Methine (-CH-) of Fluorenyl | ~4.2 |

Note: This table provides representative chemical shift ranges for the key functional groups in Fmoc-protected amino acids. Specific shifts for Fmoc-3-aminomethylbenzoic acid may vary depending on the solvent and other experimental conditions.

Fourier-transform infrared (FTIR) spectroscopy is utilized to identify the functional groups present in Fmoc-3-aminomethylbenzoic acid by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups within its structure.

Key vibrational bands include the O-H stretch of the carboxylic acid, which is typically broad and appears in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group are also prominent, appearing in the region of 1680-1760 cm⁻¹. Other notable bands include the N-H bending of the amide and the C-H stretching of the aromatic and methylene groups. specac.comspectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for Fmoc-3-aminomethylbenzoic Acid

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (Acid & Urethane) | C=O Stretch | 1680 - 1760 |

| Amide | N-H Bend | 1510 - 1550 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

This table presents typical wavenumber ranges for the functional groups found in Fmoc-3-aminomethylbenzoic acid.

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure and conformational changes of peptides and other chiral molecules that incorporate Fmoc-3-aminomethylbenzoic acid. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional structure of the molecule.

When Fmoc-3-aminomethylbenzoic acid is incorporated into a peptide chain, CD spectroscopy can be used to study how it influences the peptide's conformation. The fluorenyl group of the Fmoc moiety has its own chromophoric properties that can contribute to the CD spectrum, often exhibiting signals in the 250-320 nm region. Analysis of the CD spectra in the far-UV region (190-250 nm) can provide information about the presence of secondary structures such as α-helices, β-sheets, and random coils in the resulting conjugate. chemimpex.comscbt.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of Fmoc-3-aminomethylbenzoic acid, ensuring its suitability for use in synthesis and other applications.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-3-aminomethylbenzoic acid and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govgoogle.com

In a typical RP-HPLC analysis, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration. For Fmoc-3-aminomethylbenzoic acid, a purity of ≥98% is commonly reported by commercial suppliers. google.com

Table 4: Typical HPLC Parameters for the Analysis of Fmoc-Amino Acids

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

This table outlines a general HPLC method suitable for the analysis of Fmoc-protected amino acids like Fmoc-3-aminomethylbenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids, including Fmoc-3-Amb-OH. nih.gov This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically acetonitrile and water, often with acidic additives like trifluoroacetic acid to improve peak shape. phenomenex.com

In the context of this compound, RP-HPLC is used to:

Determine Purity: It can effectively separate the target compound from starting materials, by-products from the Fmoc protection reaction, and any degradation products. Commercial suppliers often state purity levels of ≥98% or ≥99% as determined by HPLC. scbt.comottokemi.comchemimpex.com

Quality Control: The industrial-scale production of Fmoc-protected amino acids relies on RP-HPLC to ensure lot-to-lot consistency and meet the stringent quality requirements for peptide synthesis. nih.gov Impurities such as free amino acids or certain by-products can cause chain terminations or failures in peptide assembly. nih.gov

The N-fluorenylmethoxycarbonyl (Fmoc) group imparts significant hydrophobicity, making these derivatives well-suited for retention and separation on reversed-phase columns. phenomenex.com

Table 1: HPLC Purity Data for Fmoc-3-Aminomethylbenzoic Acid

| Supplier/Source | Purity Specification |

|---|---|

| Santa Cruz Biotechnology | ≥98% |

| Otto Chemie Pvt. Ltd. | ≥99% |

| Chem-Impex | ≥ 98% (HPLC) |

| Sigma-Aldrich | ≥98.0% |

Pre-column Derivatization with Fmoc-Cl for Enhanced Detection

While this compound is already an Fmoc-protected molecule, the principle of pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used strategy in HPLC to enhance the detection of primary and secondary amines and amino acids that lack a suitable chromophore. nih.govshimadzu.com This technique is applied to the parent compound, 3-aminomethylbenzoic acid, to synthesize this compound.

The derivatization reaction involves the rapid reaction of Fmoc-Cl with the amino group under alkaline conditions, typically in a borate (B1201080) buffer, at room temperature. nih.govikm.org.my The key advantages of this process are:

Enhanced Sensitivity: The Fmoc group is a strong fluorophore and chromophore, allowing for highly sensitive fluorescence or UV detection. nih.govshimadzu.com This enables the quantification of amino acids at very low concentrations, often in the femtomole range. nih.gov

Improved Chromatography: The addition of the large, nonpolar Fmoc group increases the hydrophobicity of the analyte, leading to better retention and resolution in reversed-phase HPLC systems. phenomenex.com

Automation: The derivatization can be automated in modern HPLC systems using an autosampler, which mixes the sample with the derivatization reagents prior to injection. This reduces manual labor and improves reproducibility. shimadzu.com

Derivative Stability: The resulting Fmoc-amino acid derivatives are generally stable for extended periods (over 48 hours under appropriate conditions), which is crucial for automated analysis of multiple samples. nih.govikm.org.my

This method is foundational for the quantitative analysis of amino acids in complex biological matrices. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used ubiquitously in synthetic chemistry to monitor the progress of reactions. libretexts.orgchemistryhall.comresearchgate.net In the synthesis of this compound from 3-aminomethylbenzoic acid and Fmoc-Cl, TLC provides a real-time qualitative assessment of the reaction's status.

The process involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable solvent system.

Tracking Reactant Consumption: As the reaction proceeds, the spot corresponding to the limiting reactant (e.g., 3-aminomethylbenzoic acid) will diminish in intensity. libretexts.orgchemistryhall.com

Observing Product Formation: Simultaneously, a new spot corresponding to the more nonpolar product, this compound, will appear and intensify. Due to the bulky, nonpolar Fmoc group, the product will have a higher Retention Factor (Rf) value (it travels further up the plate) than the polar amino acid starting material. chemistryhall.com

Determining Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org

This simple visualization, often under UV light where the Fmoc group is readily apparent, allows chemists to determine the optimal reaction time and to check for the presence of by-products before proceeding with workup and purification. chemistryhall.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the characterization of synthesized compounds like this compound. Its primary function is the precise determination of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov This technique confirms that the desired chemical transformation has occurred and that the product has the correct elemental composition.

For this compound, with a chemical formula of C₂₃H₁₉NO₄, the expected molecular weight is approximately 373.40 g/mol . scbt.comottokemi.com MS analysis would be expected to show a prominent ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 374.4 or [M-H]⁻ at m/z 372.4), thereby confirming the identity of the compound.

Table 2: Molecular Properties of Fmoc-3-Aminomethylbenzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₁₉NO₄ | scbt.comottokemi.com |

| Molecular Weight | 373.40 | scbt.comottokemi.com |

| CAS Number | 155369-11-2 | scbt.comottokemi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar, thermally labile, and high molecular weight molecules like Fmoc-protected amino acids. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound, ESI-MS is particularly useful because it can generate intact molecular ions with minimal fragmentation. Analysis is typically performed in either positive or negative ion mode:

Positive Ion Mode: Detects protonated molecules, [M+H]⁺.

Negative Ion Mode: Detects deprotonated molecules, [M-H]⁻, which is common for acidic compounds like this one. nih.gov

ESI-MS provides a rapid and accurate confirmation of the molecular weight of this compound, making it a standard method for quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and structural elucidation capabilities of tandem mass spectrometry. This powerful hyphenated technique is ideal for analyzing this compound within complex mixtures, such as reaction broths or biological samples. nih.govmdpi.com

The workflow involves:

LC Separation: The sample is first injected into an HPLC system (often U) where this compound is separated from other components based on its retention time.